Zindotrine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

辛多特林是一种小分子药物,分子式为C11H15N5 。它主要以支气管扩张剂的作用而闻名,这意味着它可以帮助放松和打开肺部的呼吸道,使呼吸更容易。 该化合物已被研究用于治疗哮喘等呼吸系统疾病的潜力 .

准备方法

合成路线和反应条件: 辛多特林可以通过多种方法合成。 一种常见的合成路线涉及在特定反应条件下,6-氯-3-肼基哒嗪与哌啶环化 。反应通常需要乙醇等溶剂和催化剂来促进环化过程。

工业生产方法: 在工业环境中,辛多特林的生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该过程包括通过重结晶进行纯化和质量控制措施,以满足药品标准 .

化学反应分析

反应类型: 辛多特林会发生多种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用高锰酸钾等氧化剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用硼氢化钠等还原剂。

常见试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 醇溶剂中的硼氢化钠。

取代: 碱存在下的卤素或烷基化剂.

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氢化合物 .

科学研究应用

辛多特林因其在各个领域的应用而被广泛研究:

化学: 用作研究支气管扩张机制和相关化学反应的模型化合物。

生物学: 研究其对细胞信号通路的影响,特别是涉及环鸟苷一磷酸的通路。

医学: 探索其作为治疗哮喘和慢性阻塞性肺疾病等呼吸系统疾病的潜在疗法。

作用机制

辛多特林通过抑制环鸟苷一磷酸磷酸二酯酶发挥作用。这种抑制导致环鸟苷一磷酸水平升高,从而导致气道平滑肌细胞放松。 所涉及的分子靶点包括环鸟苷一磷酸磷酸二酯酶和相关的信号通路 .

类似化合物:

茶碱: 另一种用于治疗呼吸系统疾病的支气管扩张剂。

沙丁胺醇: 一种短效β-激动剂,也具有支气管扩张作用。

地塞米松: 一种具有抗炎作用的皮质类固醇,用于呼吸系统疾病.

辛多特林的独特之处: 辛多特林作为环鸟苷一磷酸磷酸二酯酶抑制剂,其作用机制具有特异性。 与茶碱相比,茶碱具有更广泛的作用,而辛多特林的目标作用会导致更少的副作用和更可预测的治疗效果 .

相似化合物的比较

Theophylline: Another bronchodilator used in the treatment of respiratory diseases.

Salbutamol: A short-acting beta-agonist that also acts as a bronchodilator.

Dexamethasone: A corticosteroid with anti-inflammatory properties used in respiratory conditions.

Uniqueness of Zindotrine: this compound is unique in its specific mechanism of action as a cyclic guanosine monophosphate phosphodiesterase inhibitor. Unlike theophylline, which has a broader range of effects, this compound’s targeted action results in fewer side effects and a more predictable therapeutic profile .

生物活性

Zindotrine, a compound of interest in the field of pharmacology, has been studied for its diverse biological activities, including its effects on various cellular processes and its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin (MFC), a subclass of coumarins known for their wide range of biological activities. The structural characteristics of this compound contribute to its interaction with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Antiviral, Antibacterial, and Antifungal Properties

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

- Antiviral Activity : this compound has shown potential in inhibiting viral replication in vitro. It affects viral entry and replication mechanisms, making it a candidate for further exploration in antiviral therapies.

- Antibacterial Activity : Research indicates that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for different bacteria have been measured, showing promising results.

- Antifungal Activity : this compound has also demonstrated antifungal properties against common fungal pathogens, suggesting its potential use in treating fungal infections.

Anti-Inflammatory Activity

This compound's anti-inflammatory properties have been investigated in various models. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

- Case Study : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema and inflammatory markers compared to control groups.

Cytotoxic and Anti-Cancer Activities

This compound has been evaluated for its cytotoxic effects on cancer cell lines. It exhibits anti-proliferative activity through multiple mechanisms:

- Induction of Apoptosis : this compound activates intrinsic and extrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.

- Cell Cycle Arrest : Research shows that this compound can induce cell cycle arrest at the G2/M phase in several cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

| A549 (lung cancer) | 10.0 | Apoptosis induction |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in cellular signaling pathways, including tyrosine phosphatase 1B, which is crucial for glucose metabolism.

- Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt, which are vital for cell survival and proliferation.

- Oxidative Stress Reduction : this compound exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

属性

CAS 编号 |

56383-05-2 |

|---|---|

分子式 |

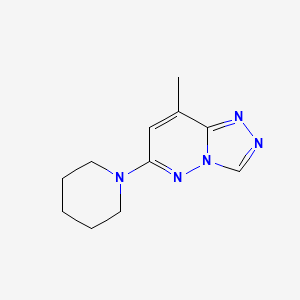

C11H15N5 |

分子量 |

217.27 g/mol |

IUPAC 名称 |

8-methyl-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C11H15N5/c1-9-7-10(15-5-3-2-4-6-15)14-16-8-12-13-11(9)16/h7-8H,2-6H2,1H3 |

InChI 键 |

YYHWOTFWBVRTQD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN2C1=NN=C2)N3CCCCC3 |

规范 SMILES |

CC1=CC(=NN2C1=NN=C2)N3CCCCC3 |

Key on ui other cas no. |

56383-05-2 |

同义词 |

8-methyl-6-(1-piperidinyl)-1,2,4-triazolo(4,3-b)pyridazine MDL 257 MDL-257 zindotrine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。